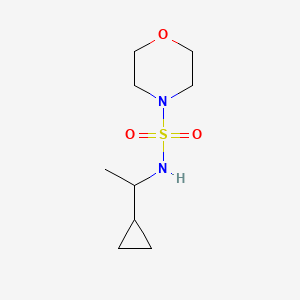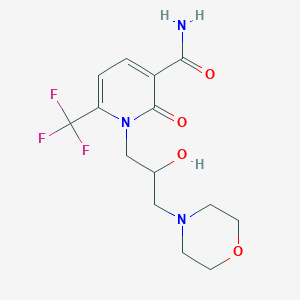
N-(1-cyclopropylethyl)morpholine-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)morpholine-4-sulfonamide, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is in the treatment of cancer. Studies have shown that N-(1-cyclopropylethyl)morpholine-4-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
作用机制
N-(1-cyclopropylethyl)morpholine-4-sulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in regulating the pH of the tumor microenvironment, and its inhibition can lead to tumor cell death. N-(1-cyclopropylethyl)morpholine-4-sulfonamide also inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(1-cyclopropylethyl)morpholine-4-sulfonamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques. N-(1-cyclopropylethyl)morpholine-4-sulfonamide can also increase the levels of acetylcholine in the brain, which can improve cognitive function.
实验室实验的优点和局限性
One of the significant advantages of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is its specificity for CAIX and AChE. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have minimal off-target effects, making it an attractive candidate for drug development. However, N-(1-cyclopropylethyl)morpholine-4-sulfonamide has some limitations for lab experiments. N-(1-cyclopropylethyl)morpholine-4-sulfonamide is a relatively new compound, and its long-term effects are not yet fully understood. Further studies are needed to determine the optimal dosage and treatment duration for N-(1-cyclopropylethyl)morpholine-4-sulfonamide.
未来方向
N-(1-cyclopropylethyl)morpholine-4-sulfonamide has significant potential for various applications, and several future directions can be explored. One potential application of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is in the treatment of other types of cancer. Studies have shown that N-(1-cyclopropylethyl)morpholine-4-sulfonamide can inhibit the growth of breast cancer cells, and further studies can explore its efficacy in other types of cancer. Another potential application of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is in the treatment of neurodegenerative disorders. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have neuroprotective effects, and further studies can explore its efficacy in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Finally, N-(1-cyclopropylethyl)morpholine-4-sulfonamide can be used as a tool compound to study the role of CAIX and AChE in various physiological processes. Further studies can explore the potential of N-(1-cyclopropylethyl)morpholine-4-sulfonamide as a research tool in various fields.
Conclusion
In conclusion, N-(1-cyclopropylethyl)morpholine-4-sulfonamide is a chemical compound that has significant potential for various applications. Its specificity for CAIX and AChE makes it an attractive candidate for drug development, and its neuroprotective effects make it a potential treatment for neurodegenerative disorders. Further studies are needed to explore its efficacy and safety in various applications, and N-(1-cyclopropylethyl)morpholine-4-sulfonamide can be used as a tool compound to study the role of CAIX and AChE in various physiological processes.
合成方法
The synthesis of N-(1-cyclopropylethyl)morpholine-4-sulfonamide involves the reaction between morpholine-4-sulfonamide and cyclopropyl ethylamine in the presence of a catalyst. The reaction yields a white solid, which is further purified using recrystallization. The purity of the final product is determined using high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-(1-cyclopropylethyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-8(9-2-3-9)10-15(12,13)11-4-6-14-7-5-11/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDLLTHWMUNKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)morpholine-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)

![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)

![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)